Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside
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Overview
Description
Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside is a synthetic compound with a complex structure that includes an isopropyl group, an acetylamino group, and a deoxyhexopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside typically involves multiple steps, starting with the preparation of the deoxyhexopyranoside core. This core can be synthesized through glycosylation reactions, where a sugar donor reacts with an acceptor molecule under the influence of a catalyst. The acetylamino group is introduced through acetylation reactions, often using acetic anhydride as the acetylating agent. The isopropyl group is then attached via an alkylation reaction, using isopropyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Alkoxides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the isopropyl group may enhance lipophilicity, facilitating membrane penetration. The deoxyhexopyranoside moiety can interact with carbohydrate-binding proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Isopropyl alcohol: A simpler compound with similar isopropyl functionality but lacking the acetylamino and deoxyhexopyranoside groups.
2-(Acetylamino)-2-deoxyglucose: Shares the acetylamino and deoxyhexopyranoside moieties but lacks the isopropyl group.
N-Acetylglucosamine: Similar in structure but without the isopropyl group.
Uniqueness
Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity, while the acetylamino and deoxyhexopyranoside moieties provide opportunities for hydrogen bonding and interaction with biological macromolecules.
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHJQINNMOQHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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